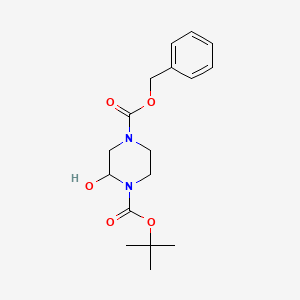![molecular formula C7H5N3O B13670307 Pyrido[3,4-d]pyrimidin-8(7H)-one](/img/structure/B13670307.png)
Pyrido[3,4-d]pyrimidin-8(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrido[3,4-d]pyrimidin-8(7H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in various scientific domains .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[3,4-d]pyrimidin-8(7H)-one typically involves the preparation of intermediates such as 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine. This intermediate can be efficiently derivatized to yield novel compounds with potential as kinase inhibitors . The synthetic route often includes steps such as chlorination, methylation, and cyclization under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable chemical synthesis techniques that ensure high yield and purity. These methods are designed to be cost-effective and environmentally friendly, adhering to industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrido[3,4-d]pyrimidin-8(7H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, enhancing the compound’s reactivity.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, allowing for the modification of the compound’s chemical structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild to moderate temperatures and pressures, ensuring the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized this compound derivatives .
Applications De Recherche Scientifique
Pyrido[3,4-d]pyrimidin-8(7H)-one has a broad spectrum of applications in scientific research, including:
Chemistry: It serves as a versatile scaffold for the synthesis of various bioactive molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential as a therapeutic agent, particularly in the development of kinase inhibitors for cancer treatment.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Pyrido[3,4-d]pyrimidin-8(7H)-one involves its interaction with specific molecular targets, such as kinases. By binding to the ATP pocket of kinases, it inhibits their activity, thereby disrupting signaling pathways that are crucial for cell proliferation and survival. This makes it a promising candidate for anticancer therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[4,3-d]pyrimidine: Another fused pyrimidine with similar biological activities.
Quinazoline: Known for its use in anticancer drugs like Gefitinib and Erlotinib.
Pyrazolo[3,4-b]pyridine: A compound with diverse pharmacological properties.
Uniqueness
Pyrido[3,4-d]pyrimidin-8(7H)-one stands out due to its unique structural features and its ability to serve as a scaffold for the development of novel kinase inhibitors. Its versatility in chemical modifications and its potential in therapeutic applications make it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C7H5N3O |
|---|---|
Poids moléculaire |
147.13 g/mol |
Nom IUPAC |
7H-pyrido[3,4-d]pyrimidin-8-one |
InChI |
InChI=1S/C7H5N3O/c11-7-6-5(1-2-9-7)3-8-4-10-6/h1-4H,(H,9,11) |
Clé InChI |
HALYIFFLOBGDNN-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(=O)C2=NC=NC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Bromo-5,7-dichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13670232.png)
![Ethyl thieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B13670234.png)


![[(2-Azidoallyl)oxy]benzene](/img/structure/B13670245.png)




![5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole](/img/structure/B13670295.png)

![(S)-3-[4-[Bis(2-chloroethyl)amino]phenyl]-2-(Boc-amino)propanoic Acid](/img/structure/B13670300.png)
